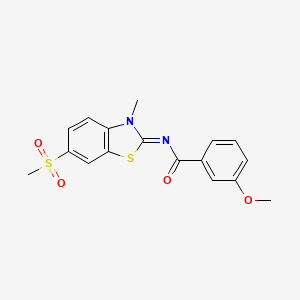![molecular formula C7H13Br2N B2694667 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide CAS No. 2260930-67-2](/img/structure/B2694667.png)
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide” is a chemical compound with the IUPAC name 1-(bromomethyl)bicyclo[2.2.1]heptane . It has a molecular weight of 189.1 .
Molecular Structure Analysis
The molecular structure of this compound is derived from the cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The InChI key for this compound is AWCGALZJVRGRBZ-UHFFFAOYSA-N .It is a liquid at room temperature . The storage temperature is normal .
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Derivatives
One significant area of research involves the synthesis of bicyclic derivatives, such as N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. These compounds are synthesized through a process that includes bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization. The bromination step is crucial for introducing the bromomethyl group, which is a key intermediate in the synthesis of these derivatives. This method demonstrates the importance of bromomethylated azabicyclo[2.2.1]heptane in constructing complex bicyclic structures with potential applications in medicinal chemistry and material science (Gómez et al., 2009).
Reaction Mechanisms
The study of reaction mechanisms involving 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide provides insights into the stereoselective formation of compounds. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene leads to unexpected products, highlighting the complex nature of reactions involving brominated azabicyclic compounds. Such studies are crucial for understanding how these compounds can be manipulated to yield desired products in synthetic chemistry (Bulanov et al., 2001).
Development of Novel Compounds
The versatility of 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide is further demonstrated in the development of novel compounds. For example, its use in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, showcases the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds. Such analogues have applications in studying biological systems and developing therapeutic agents (Kubyshkin et al., 2007).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c8-5-7-1-3-9(6-7)4-2-7;/h1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDYYNHTDCFMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)


![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)


![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)



![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)

![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)